Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester is a chemical compound with a unique structure that includes a cyclopentene ring and a phosphonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester typically involves the reaction of a cyclopentene derivative with a phosphonic acid ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or alkane.
Scientific Research Applications
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, [(3-hydroxy-1-cyclopenten-1-yl)methyl]-, diethyl ester
- Isopropyl (3-hydroxy-1-cyclopenten-1-yl)methylphosphinate
These compounds share similar structural features but may differ in their reactivity, stability, and applications
Properties
CAS No. |
31675-38-4 |
---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-diethoxyphosphorylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
YYGVYWDCUYZSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(CC1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.